molecular formula C22H37NO3 B12612642 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide CAS No. 920277-55-0

N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide

Cat. No.: B12612642
CAS No.: 920277-55-0
M. Wt: 363.5 g/mol
InChI Key: DREYLUSOVLZKDZ-BGERDNNASA-N
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Description

N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide is a synthetic organic compound characterized by a benzamide group attached to a long aliphatic chain with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentadecan-2-one and benzoyl chloride.

    Formation of Intermediate: The first step involves the reaction of pentadecan-2-one with a suitable reducing agent to form the corresponding alcohol, 1,3-dihydroxypentadecan-2-ol.

    Amidation Reaction: The intermediate alcohol is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide, a compound with significant structural and functional properties, has garnered attention in various scientific fields. This article explores its applications, focusing on its biochemical roles, potential therapeutic uses, and other relevant research findings.

Structural Overview

This compound is characterized by its unique molecular structure, which includes a long-chain fatty acid derivative linked to a benzamide group. The molecular formula is C12H17NO3C_{12}H_{17}NO_3, with an average mass of approximately 223.272 g/mol. This structure contributes to its solubility and interaction with biological systems.

Physicochemical Properties

The compound's physicochemical properties, such as solubility and stability, influence its biological activity and potential applications in medicinal chemistry.

This compound has been studied for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have shown that similar compounds can modulate enzyme activity, leading to potential therapeutic effects in metabolic disorders.
  • Receptor Modulation : The benzamide moiety suggests possible interactions with neurotransmitter receptors. Investigations into its binding affinity could reveal insights into its role in neurological applications.

Therapeutic Potential

The compound's structural characteristics make it a candidate for drug development:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. This property can be particularly valuable in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Compounds with similar long-chain structures have been reported to possess anti-inflammatory properties. This opens avenues for exploring this compound in treating inflammatory diseases.

Cosmetic Applications

Due to its moisturizing properties attributed to the hydroxyl groups, this compound may find applications in cosmetic formulations aimed at skin hydration and repair.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential as a natural preservative in cosmetic products.

Case Study 2: Anti-inflammatory Research

In vitro studies assessed the anti-inflammatory effects of the compound on human cell lines exposed to inflammatory cytokines. The findings demonstrated a dose-dependent reduction in inflammation markers, supporting further investigation into therapeutic applications for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1,3-Dihydroxyhexadecan-2-yl]benzamide
  • N-[(2S)-1,3-Dihydroxyoctadecan-2-yl]benzamide
  • N-[(2S)-1,3-Dihydroxydecan-2-yl]benzamide

Uniqueness

N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with other similar compounds, making it valuable for targeted applications.

Biological Activity

N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition studies, toxicity assessments, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C_{21}H_{35}NO_{3}
  • Average Mass : 351.49 g/mol
  • Structural Features : The compound features a benzamide moiety and a long-chain aliphatic diol, which is critical for its biological interactions.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes:

  • Carbonic Anhydrase Inhibition :
    • This compound has been shown to inhibit human carbonic anhydrase I (hCA I) and II (hCA II).
    • The inhibition constants (Ki) for hCA I ranged from 4.07 ± 0.38 nM to 29.70 ± 3.18 nM, while for hCA II, Ki values were between 10.68 ± 0.98 nM and 37.16 ± 7.55 nM .
  • Acetylcholinesterase (AChE) Inhibition :
    • The compound also exhibits significant inhibitory activity against AChE, with Ki values ranging from 8.91 ± 1.65 nM to 34.02 ± 5.90 nM .

Toxicity Assessments

The biological activity of this compound has been evaluated in vivo using zebrafish embryos as a model organism:

  • Embryotoxicity : The compound was assessed for its toxic effects on zebrafish embryos, revealing moderate toxicity levels with an EC50 value indicating significant impact on embryonic development at certain concentrations .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the length and saturation of the aliphatic chain significantly influence the biological activity of benzamide derivatives:

  • Aliphatic Chain Length : Compounds with longer aliphatic chains generally exhibited enhanced inhibitory potency against hCA I and AChE.
  • Functional Groups : The presence of hydroxyl groups in specific positions on the aliphatic chain was found to enhance enzyme binding affinity and selectivity.

Case Studies

Several case studies have demonstrated the biological efficacy of related compounds:

  • Benzamides with Oxadiazole Moieties :
    • A series of benzamides containing oxadiazole moieties showed strong antifungal activities against various pathogens, indicating that modifications in the benzamide structure can lead to enhanced bioactivity .
  • Comparative Studies :
    • Comparative studies of similar compounds revealed that those with electron-withdrawing groups on the benzene ring exhibited superior inhibitory activities against both hCA and AChE compared to their electron-donating counterparts .

Properties

CAS No.

920277-55-0

Molecular Formula

C22H37NO3

Molecular Weight

363.5 g/mol

IUPAC Name

N-[(2S)-1,3-dihydroxypentadecan-2-yl]benzamide

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21(25)20(18-24)23-22(26)19-15-12-11-13-16-19/h11-13,15-16,20-21,24-25H,2-10,14,17-18H2,1H3,(H,23,26)/t20-,21?/m0/s1

InChI Key

DREYLUSOVLZKDZ-BGERDNNASA-N

Isomeric SMILES

CCCCCCCCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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